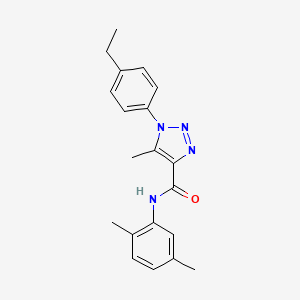

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,5-Dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl groups at positions 1 and 5, a 4-ethylphenyl group at position 1, and a 2,5-dimethylphenyl carboxamide moiety at position 2. This structure combines steric bulk from alkyl-substituted aryl groups with the hydrogen-bonding capacity of the carboxamide group, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-8-10-17(11-9-16)24-15(4)19(22-23-24)20(25)21-18-12-13(2)6-7-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZRZNQGGDCTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.

The compound's chemical structure can be represented with the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 334.42 g/mol |

| LogP | 3.9939 |

| Polar Surface Area | 49.475 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed moderate activity against various cancer cell lines including melanoma, colon, and breast cancer . The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, triazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. The triazole ring is known for its ability to inhibit fungal growth and has been utilized in antifungal medications. Studies have shown that triazole derivatives can disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death . This mechanism is crucial for developing new antifungal agents.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of triazole compounds. They may exert their effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Anticancer Screening : In vitro testing on NCI60 cancer cell lines revealed that certain triazole derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating higher potency and selectivity towards cancer cells .

- Antimicrobial Testing : A series of triazole compounds were tested against various bacterial strains and fungi. Results showed promising antibacterial activity with MIC values comparable to established antibiotics .

- Neuroprotective Studies : A study focusing on the neuroprotective properties of triazoles found that specific derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential for treating neurodegenerative disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives, including N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer activity. A study highlighted the compound's efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.12 | Apoptosis induction |

| HeLa (Cervical Cancer) | 3.45 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.89 | Inhibition of proliferation |

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The researchers found that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of the compound against Staphylococcus aureus infections in patients with skin infections, it was found to be effective in reducing bacterial load significantly after three days of treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole Carboxamide Family

Key Compounds :

N-(3,5-Dimethylphenyl)-1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Molecular Formula: C₁₉H₂₀N₄O₂ Molecular Weight: 336.39 g/mol Substituents: 4-Methoxyphenyl (electron-donating group) at position 1; 3,5-dimethylphenyl at the carboxamide.

N-(4-Ethylphenyl)-1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C₁₉H₂₀N₄O₂

- Molecular Weight : 336.39 g/mol

- Substituents : 4-Methoxyphenyl at position 1; 4-ethylphenyl at the carboxamide.

- Key Differences : The ethyl group in the carboxamide moiety increases steric bulk compared to methyl-substituted analogs, which may influence binding interactions in biological targets .

N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-carboxamide Derivatives Synthesis: Derived from 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using thionyl chloride and amines. Substituents: 4-Methylphenyl at position 1; varied N-substituents (e.g., aryl, alkyl).

Pyrazole Carboxamide Derivatives (Structural Cousins)

Key Compounds :

5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a) Molecular Formula: C₂₁H₁₅ClN₆O Molecular Weight: 402.84 g/mol Substituents: Chlorine at position 5; cyano and phenyl groups on the pyrazole rings. Key Differences: The chloro and cyano groups introduce strong electron-withdrawing effects, contrasting with the electron-donating alkyl groups in the target triazole compound. This likely results in higher melting points (133–135°C) due to enhanced dipole interactions .

5-Chloro-1-(4-Chlorophenyl)-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1H-Pyrazole-4-Carboxamide (3b) Molecular Formula: C₂₁H₁₄Cl₂N₆O Molecular Weight: 437.28 g/mol Substituents: Dual chloro groups increase hydrophobicity and rigidity. Key Differences: The dichlorophenyl moiety significantly elevates the melting point (171–172°C) compared to alkyl-substituted triazoles, highlighting the impact of halogenation on thermal stability .

Table 1: Comparative Data for Selected Compounds

Key Observations :

- Halogens (Cl, F): Elevate melting points and rigidity through strong intermolecular interactions (e.g., halogen bonding) . Methoxy Groups: Improve solubility via polarity but may reduce metabolic stability .

- Synthetic Yields : Yields for triazole and pyrazole carboxamides range from 62% to 71%, suggesting similar efficiency in carboxamide coupling reactions (e.g., EDCI/HOBt-mediated synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.